molecular formula C23H28N2O5S B15129846 Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate (1

Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate (1

Cat. No.: B15129846
M. Wt: 444.5 g/mol
InChI Key: IFLZPECPTYCEBR-WLHGVMLRSA-N
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Description

Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate (1:1) is a chemical compound with the molecular formula C23H28N2O5S. It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate involves several steps. One common method includes the reaction of phenothiazine with 3-(dimethylamino)-2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with methoxyacetyl chloride to introduce the methoxy group. Finally, the compound is treated with maleic acid to form the maleate salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products

Scientific Research Applications

Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate is used in various scientific research fields:

Mechanism of Action

The compound exerts its effects by interacting with various molecular targets and pathways. It acts as an antagonist on dopaminergic receptors (subtypes D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), alpha1/alpha2 receptors, and muscarinic receptors (M1/M2). These interactions lead to a range of pharmacological effects, including sedation, antiemesis, and antipsychotic properties .

Comparison with Similar Compounds

Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate is unique due to its specific substitution pattern and the presence of the maleate salt. Similar compounds include:

These compounds share a phenothiazine core but differ in their substituents and specific pharmacological applications.

Properties

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine

InChI

InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

IFLZPECPTYCEBR-WLHGVMLRSA-N

Isomeric SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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